REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([CH2:7][SH:8])=[CH:3][CH:2]=1.ClN1C(=O)C[CH2:12][C:11]1=[O:16].[SH:17]C(O)C.C(N(CC)CC)C>C1(C)C=CC=CC=1.ClCCl>[C:4]1([CH2:7][S:8][S:17][CH2:12][CH2:11][OH:16])[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1
|
Name
|
|
Quantity
|
1.17 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)CS
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
mercaptoethanol
|
Quantity
|
700 μL
|
Type
|
reactant
|
Smiles
|
SC(C)O
|
Name
|
|
Quantity
|
1.34 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 5 min
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for a further 10 min the
|
Duration
|
10 min
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluted with dichloromethane
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CSSCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 522 mg | |
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |